molecular formula C18H13N3O5 B11703923 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11703923
M. Wt: 351.3 g/mol
InChI Key: NYUZHMQVYLUUKJ-XDHOZWIPSA-N
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Description

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with a furan-2-carboxylate derivative under reflux conditions in an appropriate solvent such as methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is unique due to its combination of a furan ring, nitrophenyl group, and hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H13N3O5/c22-18(17-2-1-11-25-17)26-16-9-3-13(4-10-16)12-19-20-14-5-7-15(8-6-14)21(23)24/h1-12,20H/b19-12+

InChI Key

NYUZHMQVYLUUKJ-XDHOZWIPSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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